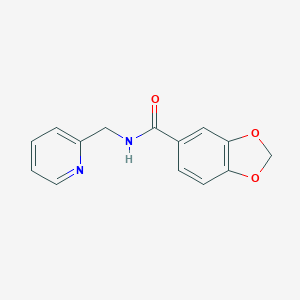![molecular formula C11H9N3O4 B448052 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 879465-94-8](/img/structure/B448052.png)
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the nitro group and the carboxylic acid group makes it a versatile intermediate for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling with Benzoic Acid: The nitrated pyrazole is then coupled with a benzoic acid derivative through a nucleophilic substitution reaction, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
科学的研究の応用
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The carboxylic acid group can facilitate binding to specific protein targets through hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: Similar structure but with methyl groups instead of a nitro group.
4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzamide: Similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
The presence of both the nitro group and the carboxylic acid group in 4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid makes it unique compared to its analogs. The nitro group provides additional reactivity and potential for bioreduction, while the carboxylic acid group offers versatility in forming derivatives through esterification or amidation.
特性
IUPAC Name |
4-[(3-nitropyrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(17)18/h1-6H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMACUOANYJOMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
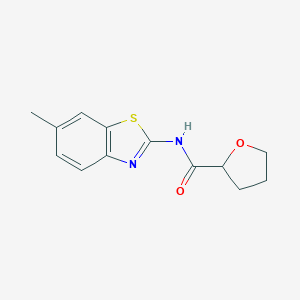
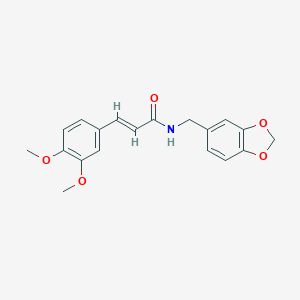
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B447974.png)
![2-(benzylsulfanyl)-6-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447975.png)
![Ethyl [(3-benzyl-6-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)
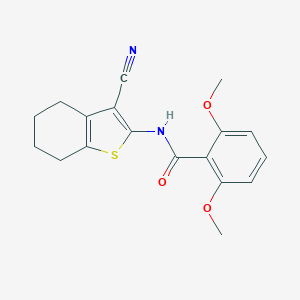
![3-{3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B447980.png)
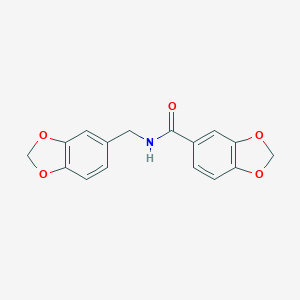
![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)
![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)
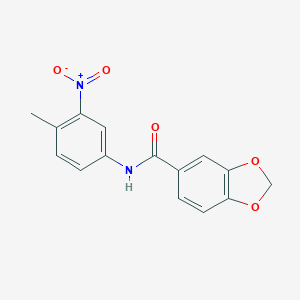
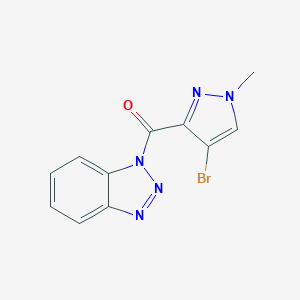
![Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B447990.png)
